molecular formula C12H16ClNO2 B14884022 3-chloro-N-(4-hydroxy-2-methylbutyl)benzamide

3-chloro-N-(4-hydroxy-2-methylbutyl)benzamide

Cat. No.: B14884022
M. Wt: 241.71 g/mol
InChI Key: NVGQALCBZQMQJC-UHFFFAOYSA-N
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Description

3-chloro-N-(4-hydroxy-2-methylbutyl)benzamide is an organic compound with the molecular formula C12H16ClNO2 It is a benzamide derivative, which means it contains a benzene ring bonded to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-hydroxy-2-methylbutyl)benzamide typically involves the condensation of 3-chlorobenzoic acid with 4-hydroxy-2-methylbutylamine. This reaction can be catalyzed by various agents, such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . The reaction is carried out under mild conditions, making it an efficient and eco-friendly process.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives like this compound often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-hydroxy-2-methylbutyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 3-chloro-N-(4-oxo-2-methylbutyl)benzamide.

    Reduction: Formation of 3-chloro-N-(4-hydroxy-2-methylbutyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(4-hydroxy-2-methylbutyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-hydroxy-2-methylbutyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(4-hydroxy-2-methylbutyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of both hydroxyl and amide functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

3-chloro-N-(4-hydroxy-2-methylbutyl)benzamide

InChI

InChI=1S/C12H16ClNO2/c1-9(5-6-15)8-14-12(16)10-3-2-4-11(13)7-10/h2-4,7,9,15H,5-6,8H2,1H3,(H,14,16)

InChI Key

NVGQALCBZQMQJC-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)CNC(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

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